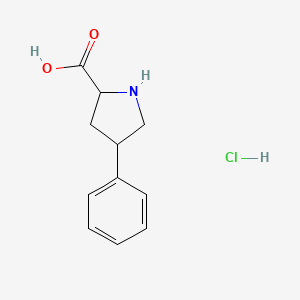
4-Phenylpyrrolidine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE is a derivative of proline, an amino acid that plays a crucial role in the structure and function of proteins. This compound is characterized by the presence of a phenyl group attached to the fourth carbon of the proline ring, and it is commonly used in various chemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE typically involves the Friedel-Crafts alkylation of benzene with a proline derivative. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3), resulting in the formation of the desired proline derivative . Another method involves the hydrogenation of TRANS-4-PHENYL-L-PROLINE using ruthenium on carbon as a catalyst, which is considered safer and more suitable for large-scale industrial production .
Industrial Production Methods
Industrial production of TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE often employs the aforementioned hydrogenation method due to its efficiency and safety. The use of ruthenium on carbon as a catalyst ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE undergoes various chemical reactions, including:
Hydrogenation: Reduction of the phenyl group to a cyclohexyl group using ruthenium on carbon.
Oxidation: Potential oxidation reactions involving the proline ring.
Substitution: Possible substitution reactions at the phenyl group or the proline ring.
Common Reagents and Conditions
Hydrogenation: Ruthenium on carbon as a catalyst.
Oxidation: Various oxidizing agents depending on the desired product.
Substitution: Different nucleophiles and electrophiles for substitution reactions.
Major Products
Hydrogenation: TRANS-4-CYCLOHEXYL-L-PROLINE.
Oxidation and Substitution: Various derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE is widely used in scientific research due to its unique properties. Some of its applications include:
Mécanisme D'action
The mechanism of action of TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. For instance, it can act as a chiral building block, influencing the stereochemistry of the molecules it is incorporated into . Additionally, its structural properties allow it to participate in various biochemical pathways, contributing to its diverse applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
TRANS-4-HYDROXY-L-PROLINE: Another proline derivative used in similar applications.
L-AZETIDINE-2-CARBOXYLIC ACID: A toxic non-proteinogenic amino acid with applications in research and industry.
Uniqueness
TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE is unique due to its phenyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable as a chiral building block and in the synthesis of specific pharmaceuticals .
Propriétés
IUPAC Name |
4-phenylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFBRHSTNWMMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
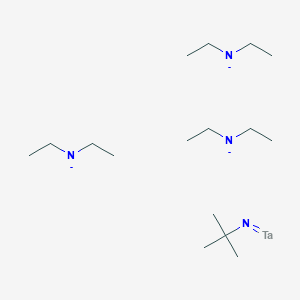
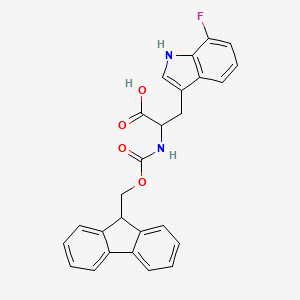
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B13388466.png)
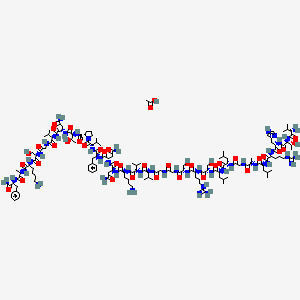
![Methyl 4-(3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13388490.png)
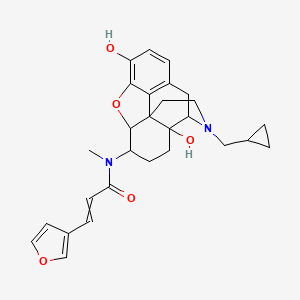
![4-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13388502.png)

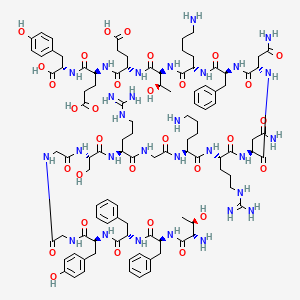
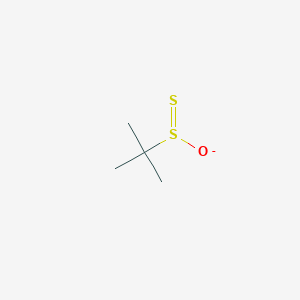
![Methyl 7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate](/img/structure/B13388526.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13388531.png)
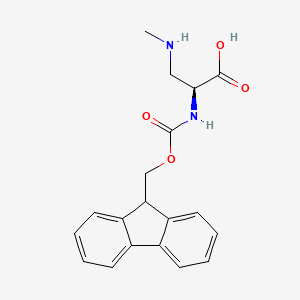
![2-(hydroxymethyl)-6-[[5-hydroxy-7-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]oxane-3,4,5-triol](/img/structure/B13388557.png)
